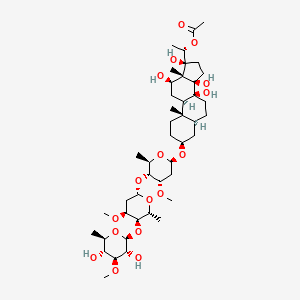
massarigénine C
Vue d'ensemble
Description
Applications De Recherche Scientifique
Massarigenin C has several scientific research applications:
Mécanisme D'action
Target of Action
Massarigenin C, a fungal metabolite found in M. flavorosea, primarily targets two enzymes: neuraminidase and yeast α-glucosidase . Neuraminidase is an enzyme that plays a crucial role in the release of newly formed influenza virus particles from infected cells, while α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates .
Mode of Action
Massarigenin C interacts with its targets by inhibiting their enzymatic activities. It inhibits neuraminidase with an IC50 value of 4.15 µM and yeast α-glucosidase with an IC50 value of 1.25 mM . By inhibiting these enzymes, Massarigenin C interferes with the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of neuraminidase and α-glucosidase by Massarigenin C affects several biochemical pathways. The inhibition of neuraminidase can prevent the release of new influenza virus particles, potentially limiting the spread of the virus . On the other hand, the inhibition of α-glucosidase can slow down the breakdown of complex carbohydrates, which can affect glucose metabolism and potentially have implications for conditions like diabetes .
Pharmacokinetics
It’s known that massarigenin c can reduce the postprandial peak in blood glucose levels in an oral sucrose tolerance test in normo- and hyperglycemic mice when administered at doses of 32, 10, and 316 mg/kg . This suggests that Massarigenin C can be absorbed and exert its effects when administered orally.
Result of Action
The molecular and cellular effects of Massarigenin C’s action are primarily related to its inhibitory effects on neuraminidase and α-glucosidase. By inhibiting neuraminidase, Massarigenin C can potentially limit the spread of influenza virus within the body . By inhibiting α-glucosidase, Massarigenin C can affect carbohydrate metabolism, potentially leading to lower postprandial blood glucose levels .
Analyse Biochimique
Biochemical Properties
Massarigenin C plays a crucial role in biochemical reactions by inhibiting specific enzymes. It has been shown to inhibit neuraminidase with an IC50 value of 4.15 µM . Additionally, massarigenin C inhibits yeast alpha-glucosidase with an IC50 value of 1.25 mM . These interactions suggest that massarigenin C can modulate carbohydrate metabolism and viral replication processes.
Cellular Effects
Massarigenin C exerts various effects on different cell types and cellular processes. It has been observed to reduce the postprandial peak in blood glucose levels in both normoglycemic and hyperglycemic mice . This indicates that massarigenin C can influence cellular metabolism and glucose homeostasis. Furthermore, its inhibitory effects on neuraminidase suggest potential antiviral properties, impacting cell signaling pathways and gene expression related to viral infections.
Molecular Mechanism
The molecular mechanism of massarigenin C involves its binding interactions with specific enzymes, leading to their inhibition. By inhibiting neuraminidase, massarigenin C prevents the cleavage of sialic acids from glycoproteins, thereby hindering viral replication . Similarly, its inhibition of alpha-glucosidase affects carbohydrate metabolism by preventing the breakdown of complex sugars into glucose . These interactions highlight the compound’s potential as a therapeutic agent for managing viral infections and metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of massarigenin C have been studied over time to assess its stability and long-term impact on cellular function. Massarigenin C has demonstrated stability under various conditions, with a shelf life of up to four years when stored at -20°C . Long-term studies have shown that massarigenin C maintains its enzyme inhibitory activities, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of massarigenin C vary with different dosages in animal models. In an oral sucrose tolerance test, massarigenin C was administered at doses of 3.2, 10, and 31.6 mg/kg, resulting in a reduction of postprandial blood glucose levels . Higher doses may lead to toxic or adverse effects, emphasizing the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
Massarigenin C is involved in metabolic pathways related to carbohydrate metabolism and viral replication. By inhibiting alpha-glucosidase, massarigenin C affects the breakdown of complex sugars, influencing metabolic flux and metabolite levels . Its inhibition of neuraminidase impacts viral replication processes, highlighting its potential as an antiviral agent.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La massarigénine C est généralement isolée de cultures fongiques. La synthèse implique la culture de champignons tels que Phoma herbarum* dans des conditions spécifiques qui favorisent la production de métabolites secondaires . Le processus d'extraction implique généralement une extraction par solvant suivie de techniques chromatographiques pour purifier le composé .
Méthodes de production industrielle
Le bouillon de fermentation serait traité pour extraire et purifier le composé en utilisant des techniques similaires à celles utilisées en laboratoire .
Analyse Des Réactions Chimiques
Types de réactions
La massarigénine C subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que des halogènes ou des groupes alkyles .
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Industrie : Elle peut être utilisée dans le développement d'inhibiteurs enzymatiques pour divers procédés industriels.
Mécanisme d'action
La this compound exerce ses effets en inhibant des enzymes spécifiques. Par exemple, elle inhibe la neuraminidase en se liant au site actif de l'enzyme, l'empêchant de catalyser le clivage des résidus d'acide sialique . De même, elle inhibe l'alpha-glucosidase de levure en interagissant avec le site actif de l'enzyme, réduisant ainsi son activité . Ces interactions perturbent la fonction normale des enzymes, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
La massarigénine C est structurellement liée à d'autres métabolites fongiques tels que :
- Massarigénine B
- Massarigénine D
- Massarilactone B
- Massarilactone G
Unicité
Ce qui distingue la this compound de ces composés similaires est son profil d'inhibition enzymatique spécifique et ses caractéristiques structurales uniques qui contribuent à son activité biologique . Sa capacité à inhiber à la fois la neuraminidase et l'alpha-glucosidase en fait un composé particulièrement intéressant pour les applications thérapeutiques .
Propriétés
IUPAC Name |
(4R,5R,6R,10R)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8+,9+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZYYACVPIJBPD-SIWOTSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=CC(=O)[C@@H]([C@]12[C@H](C(=C)OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


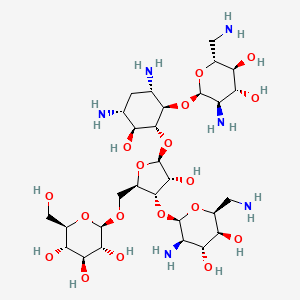
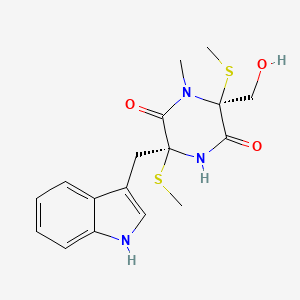
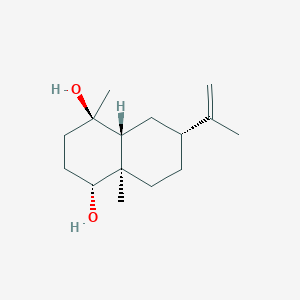
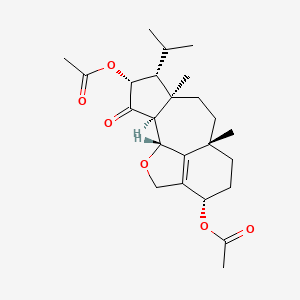
![(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1249906.png)
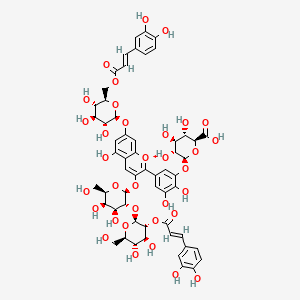
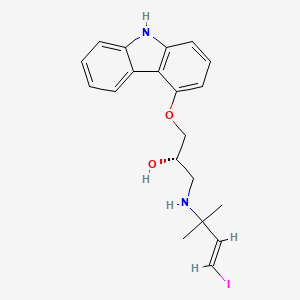
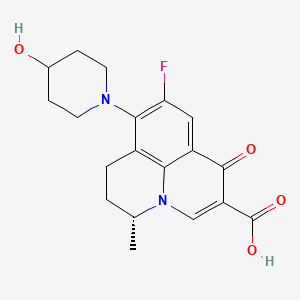

![2-[[4-(4-Fluorobenzoyl)piperidin-1-yl]methyl]-1,2,3,9-tetrahydrocarbazol-4-one](/img/structure/B1249916.png)
![13-Hexyl-2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium](/img/structure/B1249917.png)
![2-Amino-4,9-dihydro-4,9-dioxo-1-methyl-1H-benz[f]indole-3-carboxylic acid ethyl ester](/img/structure/B1249919.png)

